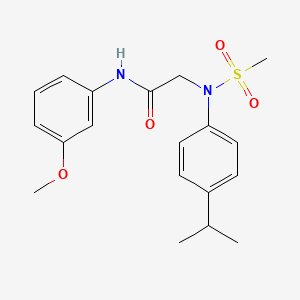![molecular formula C24H29N3O3S B5796589 N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide](/img/structure/B5796589.png)
N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide, also known as ABA-Na, is a chemical compound that has been the subject of extensive scientific research. This compound is a hydrazone derivative of 1-adamantylamine and 2-naphthalenesulfonic acid and is commonly used in laboratory experiments to study its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival. N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide has also been shown to have other biochemical and physiological effects. Studies have shown that N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide can improve insulin sensitivity and reduce blood glucose levels in diabetic mice. N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide in laboratory experiments is its potent anticancer activity and its ability to induce apoptosis in cancer cells. N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide is also relatively easy to synthesize and can be obtained in high purity. However, one limitation of using N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for research on N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide. One area of research is to further investigate the mechanism of action of N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide and its potential targets in cancer cells. Another area of research is to explore the use of N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to determine the safety and toxicity of N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide in vivo and its potential use as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide involves the reaction of 1-adamantylamine with 2-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrazine hydrate to form N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide. The synthesis of N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide is a relatively simple process and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide has been extensively studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease. In vitro studies have shown that N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
(3E)-N-(1-adamantyl)-3-(naphthalen-2-ylsulfonylhydrazinylidene)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-16(8-23(28)25-24-13-17-9-18(14-24)11-19(10-17)15-24)26-27-31(29,30)22-7-6-20-4-2-3-5-21(20)12-22/h2-7,12,17-19,27H,8-11,13-15H2,1H3,(H,25,28)/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSBKRBIONZFLY-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC2=CC=CC=C2C=C1)CC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NS(=O)(=O)C1=CC2=CC=CC=C2C=C1)/CC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-N-(1-adamantyl)-3-(naphthalen-2-ylsulfonylhydrazinylidene)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5796550.png)

![1-(4-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5796568.png)
![4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5796576.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-isopropylbenzamide](/img/structure/B5796579.png)
![methyl 3-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5796582.png)
![5-bromo-2-hydroxy-N'-({3-methyl-5-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazol-4-yl}methylene)benzohydrazide](/img/structure/B5796593.png)
![N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5796605.png)
![ethyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5796613.png)
![N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]succinohydrazide](/img/structure/B5796619.png)
![2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5796633.png)